2-Methyl-1-(4-methyl(2-thienyl))propylamine
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Overview
Description
2-Methyl-1-(4-methyl(2-thienyl))propylamine is an organic compound with the molecular formula C₉H₁₅NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl(2-thienyl))propylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Alkylation: The thiophene ring is then alkylated to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl(2-thienyl))propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
2-Methyl-1-(4-methyl(2-thienyl))propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methyl(2-thienyl))propylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanamine: An alkylamine with a similar structure but lacking the thiophene ring.
4-Methylthiophene: A thiophene derivative without the propylamine group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group instead of an amine.
Uniqueness
2-Methyl-1-(4-methyl(2-thienyl))propylamine is unique due to the combination of the thiophene ring and the propylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NS |
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Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-1-(4-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-6(2)9(10)8-4-7(3)5-11-8/h4-6,9H,10H2,1-3H3 |
InChI Key |
RZNSRAXWDOYEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(C(C)C)N |
Origin of Product |
United States |
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